molecular formula C12H13FO2 B12969585 (1-(Fluoromethyl)cyclopropyl)methyl benzoate

(1-(Fluoromethyl)cyclopropyl)methyl benzoate

Cat. No.: B12969585
M. Wt: 208.23 g/mol
InChI Key: MULMJLCIRVGAFO-UHFFFAOYSA-N
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Description

(1-(Fluoromethyl)cyclopropyl)methyl benzoate is an organic compound that features a cyclopropyl ring substituted with a fluoromethyl group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Fluoromethyl)cyclopropyl)methyl benzoate typically involves the reaction of (1-(Fluoromethyl)cyclopropyl)methanol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate esterification. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene to dissolve the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1-(Fluoromethyl)cyclopropyl)methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the fluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Compounds with new functional groups replacing the fluoromethyl group.

Scientific Research Applications

(1-(Fluoromethyl)cyclopropyl)methyl benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-(Fluoromethyl)cyclopropyl)methyl benzoate involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing their activity. The cyclopropyl ring provides structural rigidity, which can affect the compound’s overall conformation and interaction with biological molecules. The benzoate ester group can undergo hydrolysis to release benzoic acid, which may have additional biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1-Methylcyclopropyl)methyl benzoate: Similar structure but lacks the fluorine atom.

    (1-(Chloromethyl)cyclopropyl)methyl benzoate: Contains a chloromethyl group instead of a fluoromethyl group.

    (1-(Bromomethyl)cyclopropyl)methyl benzoate: Contains a bromomethyl group instead of a fluoromethyl group.

Uniqueness

(1-(Fluoromethyl)cyclopropyl)methyl benzoate is unique due to the presence of the fluoromethyl group, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it distinct from its analogs with different halogen substitutions.

Properties

Molecular Formula

C12H13FO2

Molecular Weight

208.23 g/mol

IUPAC Name

[1-(fluoromethyl)cyclopropyl]methyl benzoate

InChI

InChI=1S/C12H13FO2/c13-8-12(6-7-12)9-15-11(14)10-4-2-1-3-5-10/h1-5H,6-9H2

InChI Key

MULMJLCIRVGAFO-UHFFFAOYSA-N

Canonical SMILES

C1CC1(COC(=O)C2=CC=CC=C2)CF

Origin of Product

United States

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